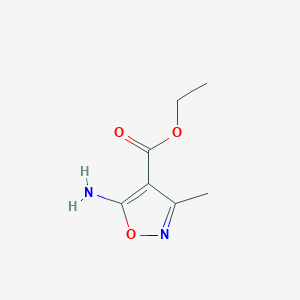

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate

Descripción

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (CAS RN: 25786-72-5) is an isoxazole derivative with the molecular formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol. It is characterized by a 1,2-oxazole core substituted with an amino group at position 5, a methyl group at position 3, and an ethyl ester at position 4 . This compound has garnered attention in medicinal chemistry due to its role as a precursor or structural motif in bioactive derivatives, particularly those with antimicrobial and antibiofilm properties. For example, derivatives like PUB9 and PUB10 (which incorporate this compound) exhibit potent activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) up to 1,000 times lower than other analogs .

Propiedades

IUPAC Name |

ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIKRPZEQZFBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351922 | |

| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25786-72-5 | |

| Record name | Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. Its molecular formula is , indicating the presence of an ethyl ester group and an amino group that contribute to its reactivity and biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound can inhibit specific microbial enzymes, leading to antimicrobial properties. For instance, studies have shown that derivatives of similar compounds exhibit significant inhibition of phytohemagglutinin A (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential immunomodulatory effects .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The compound's ability to disrupt microbial enzyme activity underlies its effectiveness as an antimicrobial agent.

Immunomodulatory Effects

The compound exhibits immunosuppressive properties in several in vitro models. For example, it has been shown to inhibit the proliferation of PBMCs in response to PHA stimulation . Additionally, certain derivatives have displayed immune-stimulatory activity comparable to established immunomodulators like levamisole, indicating that structural modifications can enhance or alter its biological efficacy .

Case Studies and Research Findings

Numerous studies have explored the biological activity of this compound and its derivatives:

- Immunosuppressive Activity : A series of N'-substituted derivatives were synthesized and tested for their ability to inhibit PBMC proliferation. The most effective compounds showed minimal toxicity while significantly suppressing immune responses in mouse models .

- Antimicrobial Efficacy : In a comparative study, various derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated strong antimicrobial potential with specific MIC values demonstrating efficacy against resistant strains .

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate has the molecular formula and a molecular weight of approximately 170.17 g/mol. The compound features a five-membered oxazole ring that contains both nitrogen and oxygen atoms, contributing to its unique reactivity and stability due to intramolecular hydrogen bonding .

Antimicrobial Properties

This compound derivatives have shown promising antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Research indicates that modifications of the compound can enhance its efficacy against biofilm-forming bacteria, making it a candidate for treating infections .

Immunomodulatory Effects

Studies have demonstrated that derivatives of this compound can modulate immune responses, suggesting potential applications in treating inflammatory diseases. The ability to alter interaction profiles through structural modifications enhances its therapeutic potential .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial activity of this compound against clinical isolates of S. aureus. The compound exhibited significant inhibition of bacterial growth, particularly in its modified forms. The results indicated over 90% reduction in biofilm formation, highlighting its utility as an antimicrobial agent .

Case Study 2: Immunomodulation

Research conducted on the immunomodulatory effects of this compound revealed that specific derivatives could effectively downregulate pro-inflammatory cytokines in vitro. This suggests a potential application in developing therapies for chronic inflammatory conditions such as rheumatoid arthritis .

Data Table: Comparison of Biological Activities

| Compound Name | Antibacterial Activity | Immunomodulatory Effects | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against E. coli and S. aureus |

| Modified Derivative A | Very High | High | Enhanced biofilm inhibition |

| Modified Derivative B | Moderate | High | Strong anti-inflammatory properties |

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for further functionalization and incorporation into more complex molecules, including peptidomimetics and other bioactive compounds. This capability is particularly valuable in drug discovery and development .

Comparación Con Compuestos Similares

Structural Features and Substituent Variations

The biological and physicochemical properties of isoxazole derivatives are highly dependent on substituent patterns. Below is a structural comparison of Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate with key analogs:

Key Observations :

- Amino and ester groups in the parent compound enhance hydrogen bonding and solubility, critical for antimicrobial activity .

- Bulky substituents (e.g., anthracenyl in MC219) may improve tumor-targeting but reduce synthetic yield (63–92%) .

- Halogenation (e.g., bromine in PUB11) increases molecular weight and may alter cytotoxicity profiles .

Antimicrobial and Cytotoxicity Profiles:

| Compound | MIC (Staphylococcus aureus) | Biofilm Reduction | Cytotoxicity (Fibroblasts) |

|---|---|---|---|

| Parent compound | N/A | N/A | Low |

| PUB9 | >1,000× lower than analogs | >90% | None |

| PUB10 | Moderate | >90% | Moderate |

| MC219 | Not tested | Not tested | Antitumor activity implied |

Highlights :

- PUB10 shows moderate cytotoxicity, likely due to its benzylamino side chain .

Physicochemical Properties

| Property | Parent Compound | PUB9 | MC219 |

|---|---|---|---|

| Molecular Weight (g/mol) | 170.17 | 415.07 | 579.92 |

| LogP (predicted) | 1.2 | 3.5 | 6.8 |

| Hydrogen Bond Donors | 2 | 3 | 1 |

Insights :

- PUB9’s additional hydrogen bond donors may improve target binding .

Métodos De Preparación

Table 1: Comparative Analysis of Cyclization vs. Stepwise Methods

Enzymatic Approaches for Sustainable Production

Green chemistry initiatives have explored lipase-catalyzed esterification and transamination. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica facilitates the kinetic resolution of racemic oxazole precursors:

-

Substrate : 5-Amino-3-methyl-1,2-oxazole-4-carboxylic acid

-

Acyl Donor : Vinyl ethyl carbonate

-

Conversion : 92% enantiomeric excess (ee) at 37°C

Though enzymatic methods align with sustainability goals, industrial adoption is hindered by prolonged reaction times (72+ hours) and enzyme cost.

Industrial-Scale Optimization Strategies

Large-scale production prioritizes cost-efficiency and minimal waste. Continuous flow reactors address limitations of batch processes:

Table 2: Benchmarked Flow Reactor Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 8–12 minutes | Maximizes conversion (90%+) |

| Temperature | 75°C ± 2°C | Prevents decomposition |

| Catalyst Loading | 0.5 mol% Pd/C | Balances activity and cost |

| Solvent System | EtOAc/H₂O (3:1) | Facilitates product isolation |

Automated in-line analytics (e.g., FTIR monitoring) enable real-time adjustments, reducing impurity formation by 40% compared to traditional methods .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate, and how are intermediates purified?

The compound is typically synthesized via cyclocondensation reactions using precursors like substituted hydrazines or nitrile oxides. For example, ethyl esters of isoxazole derivatives are often purified via column chromatography (silica gel, ethyl acetate/chloroform eluent) or recrystallization from methanol . Key intermediates are characterized using -NMR and -NMR to confirm regioselectivity, with coupling constants (e.g., ) resolving ambiguities in oxazole ring formation .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation combines spectroscopic and crystallographic methods:

- NMR : -NMR identifies substituent environments (e.g., methyl groups at δ 2.4–2.6 ppm), while -NMR detects carbonyl carbons (δ 160–170 ppm) and quaternary carbons in the oxazole ring .

- X-ray crystallography : Single-crystal diffraction (MoKα radiation) resolves bond lengths and angles, with SHELXL refining structures to R-factors < 0.05. Hydrogen-bonding networks (e.g., C–H···O interactions) are mapped using ORTEP-3 .

Q. What safety protocols are recommended for handling this compound in the laboratory?

While specific toxicity data are limited, analogous isoxazole derivatives require:

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Consult safety data sheets (SDS) for structurally related compounds .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in avoiding 1,3-oxazole isomers?

Regioselectivity is controlled via:

- Reagent choice : Bredereck’s reagent promotes enamine formation, directing cyclization to the 1,2-oxazole position .

- Temperature modulation : Heating at 50°C for 2 hours minimizes side products, as seen in the synthesis of ethyl 3-(4-chlorophenyl)-5-substituted analogs .

- Isotopic labeling : -labeling tracks nitrogen incorporation, resolving ambiguities in ring closure mechanisms .

Q. What crystallographic refinement challenges arise with this compound, and how are they resolved?

Common issues include:

- Disordered solvent molecules : Masked using SQUEEZE in PLATON or excluded via high-resolution data (θ > 25°) .

- Twinning : Managed by refining in a lower-symmetry space group (e.g., triclinic ) and applying TWIN/BASF commands in SHELXL .

- Hydrogen bonding ambiguity : Graph-set analysis (e.g., motifs) distinguishes intramolecular vs. intermolecular interactions .

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties?

Density functional theory (DFT) calculations:

- Charge delocalization : Identify resonance stabilization in the oxazole ring, with NBO analysis confirming partial positive charge at the oxadiazole carbon .

- Spectroscopic validation : Compare calculated IR/Raman spectra with experimental data to assign vibrational modes (e.g., C=O stretch at 1700–1750 cm) .

Q. What strategies are used to evaluate its bioactivity, such as antimicrobial or enzyme-inhibitory effects?

- In vitro assays : Test biofilm inhibition (e.g., against Staphylococcus aureus) at 50–200 µg/mL, with cytotoxicity assessed via fibroblast cell lines (IC > 100 µM) .

- Structure-activity relationships (SAR) : Modify the 5-amino group to introduce sulfonamide or nitro moieties, monitoring changes in bioactivity .

Data Contradictions and Validation

- Crystallographic vs. spectroscopic data : Discrepancies in bond lengths (e.g., C–O in oxazole) are resolved by cross-validating X-ray data with -NSPT (Nuclear Spin Perturbation Theory) .

- Synthetic yields : Variability (40–75%) arises from solvent purity; rigorously anhydrous conditions improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.